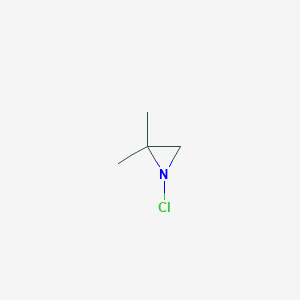

1-Chloro-2,2-dimethylaziridine

Description

Historical Context and Evolution of Aziridine (B145994) Chemistry

The journey of aziridines, the parent class of 1-Chloro-2,2-dimethylaziridine, began in 1888 with the discovery of aziridine itself by chemist Siegmund Gabriel. wikipedia.org Initially, the synthesis of these three-membered nitrogen-containing heterocycles was considered a challenging task due to their inherent instability and high reactivity. rsc.org However, the recognition of their potential as versatile synthetic intermediates spurred the development of various synthetic methodologies over the years. rsc.org These methods include catalysis, annulation, cycloaddition reactions, and the use of organometallic chemistry. rsc.org The evolution of aziridine chemistry has been marked by a continuous effort to develop milder and more sustainable synthetic routes, aligning with the principles of green chemistry. rsc.org

Significance of Small Ring Heterocycles in Organic Synthesis

Small ring heterocycles, particularly three- and four-membered rings like aziridines, are of paramount importance in organic synthesis. thermofisher.comresearchgate.net Their significance stems from the considerable angle strain within their structure, with bond angles of approximately 60°, a significant deviation from the ideal 109.5°. wikipedia.orgthermofisher.com This strain makes them highly susceptible to ring-opening reactions, allowing for their use as reactive intermediates to construct more complex molecules. thermofisher.comresearchgate.net The ability of activated aziridines to undergo these transformations with high chemo-, regio-, and stereoselectivity makes them valuable building blocks for a wide array of organic compounds. researchgate.net In fact, about half of all known organic compounds, including numerous natural products and FDA-approved drugs, are heterocycles. thermofisher.com

Unique Aspects and Research Interest in N-Haloaziridines, Specifically this compound

N-haloaziridines, such as this compound, represent a specialized subclass of aziridines with distinct properties. The presence of a halogen atom directly attached to the nitrogen introduces an additional layer of reactivity and stereochemical interest. A key feature of N-haloaziridines is the increased barrier to nitrogen inversion compared to other amines. wikipedia.org This high inversion barrier allows for the isolation of stable enantiomers, a phenomenon that has been a subject of significant research. dntb.gov.ua

This compound, in particular, has been a model compound for studying these stereochemical dynamics. Research has focused on the interconversion of its enantiomers, with studies determining the Gibbs activation energy for this process to be approximately 110.5 kJ/mol. researchgate.net The synthesis of optically active N-chloroaziridines, including this compound, has been achieved, further enabling the study of their chiroptical properties. acs.org The generation of nitrogen-centered aziridinyl radicals through the homolysis of the N-halogen bond is another area of active investigation, opening up avenues for novel synthetic transformations. bac-lac.gc.cathieme-connect.com

Detailed research findings have provided valuable data on the properties of this compound. The interconversion of its enantiomers has been studied using gas chromatography, allowing for the calculation of apparent rate constants. researchgate.net For instance, at 100°C, the apparent rate constant for the A to B enantiomer interconversion was found to be 21.2 x 10⁻⁴ s⁻¹. researchgate.net Furthermore, computational studies have been employed to understand the optimal geometry and rotational energy barriers of the molecule. researchgate.net

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and related N-haloaziridines continues to be vibrant. The focus remains on harnessing their unique reactivity for synthetic applications. The ability to generate nitrogen-centered radicals from these compounds offers potential for the development of new carbon-nitrogen bond-forming reactions. bac-lac.gc.cathieme-connect.com Further exploration of their stereochemistry and the development of more efficient methods for their enantioselective synthesis are also ongoing areas of interest. dntb.gov.uaacs.org

Future research will likely delve deeper into the catalytic applications of these compounds and their derivatives. The development of new reactions that exploit the strained ring and the reactive N-Cl bond could lead to novel synthetic pathways for nitrogen-containing molecules. As our understanding of the fundamental properties of this compound grows, so too will its potential as a tool for innovation in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

19816-90-1 |

|---|---|

Molecular Formula |

C4H8ClN |

Molecular Weight |

105.56 g/mol |

IUPAC Name |

1-chloro-2,2-dimethylaziridine |

InChI |

InChI=1S/C4H8ClN/c1-4(2)3-6(4)5/h3H2,1-2H3 |

InChI Key |

IWSHQPMQKWHWCG-UHFFFAOYSA-N |

SMILES |

CC1(CN1Cl)C |

Canonical SMILES |

CC1(CN1Cl)C |

Synonyms |

1-chloro-2,2-dimethylaziridine 1-Cl-DMA |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 1 Chloro 2,2 Dimethylaziridine

Nucleophilic Ring-Opening Reactions

The strained aziridine (B145994) ring of 1-chloro-2,2-dimethylaziridine is prone to cleavage by nucleophiles. slideshare.net These reactions are driven by the release of ring strain and can be initiated under various conditions, leading to a diverse array of functionalized acyclic products. slideshare.net

Regioselectivity and Stereoselectivity in Ring Opening

The regioselectivity of nucleophilic attack on substituted aziridines is a critical aspect of their chemistry. In the case of this compound, the presence of two methyl groups on one of the carbon atoms significantly influences where the nucleophile will attack. Generally, in non-activated aziridines, the regioselectivity is governed by a complex interplay of the C2 substituent's nature, the electrophile, and the nucleophile. rsc.org

For 2,2-dimethyl-1-sulfonylaziridines, a related class of compounds, reactions with anilines have shown that nucleophilic attack can occur at both the substituted (C2) and unsubstituted (C3) carbons of the aziridine ring. researchgate.net The "abnormal" product, resulting from attack at the more sterically hindered C2 position, is often the major product. researchgate.net However, the proportion of the "normal" product, from attack at the less hindered C3, increases with the steric bulk of the nucleophile. researchgate.net This suggests that steric hindrance plays a crucial role in directing the regiochemical outcome of the reaction.

Stereoselectivity is another key feature of these ring-opening reactions. When a chiral aziridine undergoes nucleophilic ring-opening, the stereochemistry of the product is often determined by the mechanism of the reaction. For instance, reactions that proceed through a backside attack, typical of an SN2 mechanism, result in an inversion of configuration at the carbon center being attacked. kirsoplabs.co.uk The stereospecificity of these reactions makes chiral aziridines valuable building blocks in asymmetric synthesis. sci-hub.se

Mechanisms of Nucleophilic Attack (e.g., SN2-type, Aziridinium (B1262131) Ion Intermediates)

The ring-opening of aziridines can proceed through different mechanistic pathways. One common mechanism is a direct SN2-type attack by a nucleophile. ksu.edu.samatanginicollege.ac.in In this concerted process, the nucleophile attacks one of the ring carbons from the backside, leading to simultaneous C-N bond cleavage and the formation of a new bond with the nucleophile. ksu.edu.samatanginicollege.ac.in This pathway typically results in an inversion of stereochemistry at the site of attack. kirsoplabs.co.uk

Alternatively, especially under acidic conditions or with electrophilic activation, the reaction can proceed through an aziridinium ion intermediate. nih.govresearchgate.netnih.gov The nitrogen atom of the aziridine acts as a nucleophile, reacting with an electrophile to form a positively charged, highly reactive three-membered ring. nih.govresearchgate.net This aziridinium ion is then susceptible to attack by a nucleophile. The regioselectivity of this second step is influenced by the stability of the partial positive charge that develops on the ring carbons in the transition state. rsc.org For non-activated aziridines, the formation of an aziridinium ion is often a prerequisite for ring-opening. researchgate.net

Acid-Catalyzed and Lewis Acid-Mediated Ring Opening

The presence of an acid, either a Brønsted or Lewis acid, can significantly facilitate the ring-opening of aziridines. researchgate.netsolubilityofthings.com Acids protonate or coordinate to the nitrogen atom, forming an aziridinium ion or a related activated species. nih.govresearchgate.netnih.gov This activation makes the aziridine ring much more electrophilic and susceptible to attack by even weak nucleophiles. slideshare.net

For instance, the reaction of N-acyl-2,2-dimethylaziridines with concentrated sulfuric acid leads to the formation of oxazolines and/or amidoalcohols, proceeding through an ionic mechanism involving regioselective ring opening at the more substituted C2 carbon. researchgate.net Similarly, Lewis acids like silica (B1680970) gel and activated clay can react with N-acyl-2,2-dimethylaziridines to form pentacoordinated aziridinium silicate (B1173343) ions, which then undergo regiospecific ring opening. researchgate.net Lewis acid-catalyzed cycloaddition reactions of aziridine-2-carboxylates with isocyanates have also been shown to proceed regio- and stereospecifically via the formation of an aziridinium ion intermediate. bioorg.org

The regiochemistry of acid-catalyzed ring-opening depends on the substitution pattern of the aziridine. openstax.orglibretexts.org For asymmetrically substituted aziridines, nucleophilic attack generally occurs at the more substituted carbon, as this position can better stabilize the developing positive charge in the transition state, a characteristic reminiscent of an SN1-type reaction. openstax.orglibretexts.org

Rearrangement Reactions

In addition to ring-opening reactions, this compound and related aziridines can undergo various rearrangement reactions, often driven by thermal or photochemical energy, or catalyzed by acids. sci-hub.sematanginicollege.ac.inresearchgate.net These rearrangements can lead to the formation of different cyclic or acyclic isomers.

Thermal and Photochemical Rearrangements

Thermal and photochemical conditions can induce rearrangements in aziridine systems. The thermolysis of N-acyl-2,2-dimethylaziridines, for example, can yield N-methallylamides and/or oxazolines. researchgate.net These transformations are thought to proceed through the heterolytic cleavage of the C-N bond to form a zwitterionic intermediate, which can then undergo either a hydrogen shift or cyclization. researchgate.net Quantum chemistry studies have supported the existence of multiple pathways for these thermal rearrangements, including transition states leading to different products. researchgate.net

Photochemical rearrangements of aziridines have also been observed. For instance, the photochemistry of certain 1,2,4-oxadiazoles can lead to intramolecular aziridination, forming a bicyclic intermediate that subsequently undergoes ring opening. researchgate.net While specific studies on the photochemical rearrangements of this compound are not extensively detailed in the provided context, the general reactivity of aziridines suggests that such transformations are plausible. solubilityofthings.comgatech.edursc.org

Acid-Catalyzed Rearrangements

Acid catalysis can promote rearrangement reactions in aziridines, often proceeding through carbocation-like intermediates. beilstein-journals.orgmasterorganicchemistry.com These rearrangements can involve the migration of alkyl or aryl groups to an adjacent electron-deficient center. While specific examples for this compound are not explicitly detailed, the principles of acid-catalyzed rearrangements in other systems provide a framework for understanding potential pathways. beilstein-journals.orgrsc.org For example, arenes undergo acid-catalyzed rearrangements of phenyl and alkyl groups through the intermediacy of arenium ions. beilstein-journals.org Similarly, the formation of an aziridinium ion from this compound under acidic conditions could potentially lead to subsequent rearrangements to form more stable structures. The study of acid-catalyzed rearrangements of N-acylaziridines shows the formation of various products through ionic mechanisms, highlighting the complex reaction manifolds accessible under these conditions. researchgate.net

Mechanistic Investigations of Rearrangement Pathways

The rearrangement of N-chloroaziridines, including this compound, has been a subject of theoretical and mechanistic scrutiny to understand the underlying pathways governing their transformations. Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the potential reaction coordinates and transition states involved in these rearrangements. medscape.comacs.orgresearchgate.net

One of the primary rearrangement pathways for N-chloroaziridines is the transformation into α-chloroimines. Mechanistic investigations suggest that this can proceed through different routes. Theoretical calculations on related N-acyl-2,2-dimethylaziridines indicate that thermal rearrangements can occur via several pathways, including the migration of a hydrogen atom from a methyl group to the oxygen of the acyl group, or an attack of the oxygen on the tertiary carbon to form an oxazoline. researchgate.net While not a direct analogue, these studies provide a framework for understanding the potential for intramolecular rearrangements in the strained aziridine ring.

For this compound itself, the interconversion of its enantiomers has been studied, providing insight into the dynamics of the nitrogen atom, which is a stereogenic center. researchgate.netresearchgate.netchempedia.info This process involves nitrogen inversion, and the energy barrier for this interconversion has been determined experimentally using gas chromatography. researchgate.netresearchgate.net The Gibbs activation energy for the interconversion of this compound enantiomers has been found to be approximately 110.5 kJ/mol. researchgate.net

Theoretical models have also explored the solvolysis of N-chloroaziridines, which can involve ring-opening to form intermediate cations. scispace.com CNDO/2 calculations suggest that the most stable acyclic ion formed from a related N-chloroaziridine is a 2-azaallenyl cation. scispace.com This indicates that rearrangement pathways may involve ionic intermediates, particularly in polar solvents or under acidic conditions.

Furthermore, computational studies on the thermal rearrangement of substituted N-acyl-2,2-dimethylaziridines have identified multiple potential transition states leading to different products. These studies, using the B3LYP/6-311++G(2d,2p) level of theory, have shown that the reaction can proceed through:

A transition state involving hydrogen migration from a methyl group. researchgate.net

A transition state where the acyl oxygen attacks the tertiary carbon of the aziridine ring. researchgate.net

A transition state involving hydrogen migration from the secondary carbon. researchgate.net

These computational findings highlight the complexity of the rearrangement pathways available to substituted 2,2-dimethylaziridines, suggesting that the specific reaction conditions and substituents play a crucial role in determining the major product.

Cycloaddition Reactions

This compound is a precursor for the generation of reactive intermediates that can participate in various cycloaddition reactions. These reactions are valuable for the synthesis of five-membered heterocyclic rings. wikipedia.orguchicago.edu

The most prominent cycloaddition pathway for this compound and related aziridines involves their conversion into azomethine ylides. wikipedia.orgnih.govmdpi.com Azomethine ylides are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles. wikipedia.orguchicago.edunih.govmdpi.commdpi.com The generation of the azomethine ylide from the aziridine typically occurs through a thermal or photochemical ring-opening reaction. wikipedia.orgresearchgate.net This ring-opening is a conrotatory process under thermal conditions and a disrotatory process under photochemical conditions, in accordance with the Woodward-Hoffmann rules. wikipedia.org

Once generated, the azomethine ylide derived from this compound can react with a wide range of dipolarophiles, including alkenes and alkynes, particularly those substituted with electron-withdrawing groups, to form pyrrolidine (B122466) derivatives. wikipedia.orgnih.govmdpi.com These [3+2] cycloaddition reactions are a powerful tool for constructing five-membered nitrogen-containing heterocycles. wikipedia.orgmdpi.comsci-rad.com

The reaction of azomethine ylides with carbonyl compounds as dipolarophiles can also lead to the formation of oxazolidine (B1195125) derivatives. nih.gov The versatility of the [3+2] cycloaddition of azomethine ylides makes it a significant transformation in organic synthesis. wikipedia.orgmdpi.com

| Reactant 1 (from Aziridine) | Reactant 2 (Dipolarophile) | Reaction Type | Product Class |

|---|---|---|---|

| Azomethine Ylide | Alkene | [3+2] Cycloaddition | Pyrrolidine |

| Azomethine Ylide | Alkyne | [3+2] Cycloaddition | Pyrroline |

| Azomethine Ylide | Carbonyl Compound | [3+2] Cycloaddition | Oxazolidine |

While [3+2] cycloadditions are the most studied, other cycloaddition pathways for aziridines and their derivatives exist. For instance, donor-acceptor (D-A) aziridines can undergo cycloaddition reactions via carbon-carbon bond cleavage, leading to the formation of azomethine ylides that can participate in [3+n] cycloadditions. sioc-journal.cn Although the primary focus is often on [3+2] cycloadditions, the potential for other manifolds, such as [3+3] or [4+3] cycloadditions, could be explored with suitable reaction partners, though specific examples involving this compound are not extensively documented in the provided search results. The reactivity of the aziridine ring and the intermediates it can form suggests that a variety of cycloaddition pathways could be accessible under different catalytic conditions or with different types of reactants. pku.edu.cngrafiati.comlibretexts.org

The stereochemistry and regiochemistry of the [3+2] cycloaddition reactions of azomethine ylides are critical aspects that determine the structure of the final products. wikipedia.orgmdpi.com These reactions are often highly stereo- and regioselective. wikipedia.org

Stereochemistry: The stereochemical outcome of the cycloaddition is influenced by the geometry of the azomethine ylide and the approach of the dipolarophile. Azomethine ylides can exist in different shapes (e.g., S-, U-, and W-type), which can influence the stereochemistry of the cycloadduct. researchgate.net The thermal ring-opening of aziridines is a conrotatory process, which dictates the initial stereochemistry of the resulting ylide. wikipedia.org Subsequent cycloaddition to cis or trans olefins can proceed with retention of the dipolarophile's stereochemistry. mdpi.com The use of chiral catalysts can induce enantioselectivity in these cycloadditions. wikipedia.org

Regiochemistry: The regioselectivity of the cycloaddition is governed by a combination of steric and electronic factors, including the frontier molecular orbitals (HOMO and LUMO) of the azomethine ylide and the dipolarophile. mdpi.comrsc.org Generally, the reaction proceeds in a way that maximizes the overlap of the frontier orbitals. rsc.org For non-symmetrically substituted dipolarophiles, two regioisomeric products are possible. mdpi.com The presence of electron-withdrawing groups on the dipolarophile can significantly influence the regiochemical outcome. rsc.orgwhiterose.ac.uk In some cases, unexpected regioselectivity can be observed, which may be attributed to factors like favorable π-stacking interactions with a catalyst. wikipedia.org

The synthesis of cis-aziridines, including chloroaziridines, has been achieved with high diastereoselectivity, which is important for controlling the stereochemistry of subsequent reactions. researchgate.netbeilstein-journals.orgresearchgate.net For example, the synthesis of 3-substituted 2-chloroaziridines with a relative cis configuration has been reported. beilstein-journals.org

| Factor | Influence on Cycloaddition | Outcome |

|---|---|---|

| Ylide Geometry (S, U, W) | Stereochemistry | Determines the relative orientation of substituents in the product. |

| Dipolarophile Stereochemistry (cis/trans) | Stereochemistry | Often retained in the cycloadduct. |

| Chiral Catalysts | Stereochemistry | Can induce high enantioselectivity. |

| Frontier Orbitals (HOMO/LUMO) | Regiochemistry | Maximizing orbital overlap directs the addition. |

| Electron-withdrawing Groups | Regiochemistry | Influences the preferred orientation of addition. |

Other Cycloaddition Manifolds

Reactions at the N-Chloro Functionality

The nitrogen-chlorine bond in this compound is a key functional group that can undergo specific reactions, including radical processes.

The N-Cl bond is susceptible to homolytic cleavage, particularly under photochemical or thermal conditions, to generate a nitrogen-centered radical. tdl.orgescholarship.org Photochemical reactions of N-heterocyclic compounds are an active area of research. researchgate.netwur.nl The irradiation of N-chloro compounds can lead to the formation of radicals. libretexts.org

In the context of N-chloroaziridines, homolysis of the N-Cl bond would produce an aziridinyl radical. This radical species can then participate in various subsequent reactions. Radical reactions are important in many synthetic transformations, including substitutions and additions. libretexts.org For example, the radical halogenation of alkanes is a well-known industrial process. libretexts.orgbrainly.com

While specific studies detailing the radical reactions initiated by the homolysis of the N-Cl bond in this compound are not extensively covered in the provided search results, the general principles of radical chemistry suggest that this pathway is plausible. The formation of an aziridinyl radical could lead to hydrogen abstraction from the solvent or other reactants, or addition to unsaturated systems. The development of new methods in radical chemistry, including those that are complementary to transition metal-catalyzed processes, is an ongoing field of study. uni-muenster.de

Reductive Transformations of the N-Cl Bond

The nitrogen-chlorine (N-Cl) bond in this compound is a key site for chemical reactivity, susceptible to reductive cleavage by various reagents. This reactivity is fundamental to the compound's role as a precursor and intermediate in organic synthesis. The reduction of the N-Cl bond typically leads to the formation of the corresponding NH-aziridine, 2,2-dimethylaziridine (B1330147), which is a stable and versatile building block.

Studies have shown that the reduction of chloroamines can be achieved using a variety of reducing agents. For instance, the reduction of a chloro compound with a zinc-copper couple and ethanol (B145695) is a known method to yield a hydrocarbon, indicating the susceptibility of carbon-halogen bonds to such conditions. doubtnut.com While this specific example does not involve an N-Cl bond, it highlights a classic reductive method that could be conceptually applicable.

In the context of aziridines, the reactivity of the N-Cl bond is crucial. For example, the reaction of 2,3-dimethylaziridine (B13772630) with nitrosating agents like nitrosyl chloride leads to the formation of an N-nitrosoaziridine intermediate. researchgate.net This transformation underscores the reactivity of the nitrogen center in the aziridine ring. The reduction of the N-Cl bond in this compound is a critical step in many synthetic pathways, allowing for the subsequent functionalization of the nitrogen atom. Non-protected NH aziridines are stable under basic conditions and can readily react with various electrophiles. nih.gov

The following table summarizes potential reductive transformations for the N-Cl bond, drawing parallels from general organic reductions and the known reactivity of related compounds.

Table 1: Potential Reductive Transformations of the N-Cl Bond in this compound

| Reducing Agent/System | Expected Product | Reaction Conditions | Notes |

| Zn-Cu / Ethanol | 2,2-Dimethylaziridine | Typically reflux | Classic method for dehalogenation. doubtnut.com |

| LiAlH₄ (Lithium aluminum hydride) | 2,2-Dimethylaziridine | Ether or THF, low temperature to RT | A powerful reducing agent for polar bonds. |

| NaBH₄ (Sodium borohydride) | 2,2-Dimethylaziridine | Protic solvent (e.g., ethanol) | A milder reducing agent, often effective for N-Cl bonds. |

| H₂ / Catalyst (e.g., Pd/C) | 2,2-Dimethylaziridine | Varies (pressure, solvent) | Catalytic hydrogenation is a common reduction method. |

| Sodium Naphthalenide | 2,2-Dimethylaziridine | THF, low temperature | Used in reactions of N-acylaziridines with sodium metal. acs.org |

Influence of the Gem-Dimethyl Group on Reactivity

The presence of the gem-dimethyl group at the C2 position of the aziridine ring in this compound has a profound influence on its reactivity compared to unsubstituted or mono-substituted aziridines. This influence is a combination of steric and electronic effects.

One of the most significant effects is steric hindrance. The two methyl groups shield the adjacent carbon and the nitrogen atom from nucleophilic attack. This steric bulk can affect the regioselectivity of ring-opening reactions. In acid-catalyzed ring-opening reactions of aziridines, the attack of a nucleophile typically occurs at the less substituted carbon in an S_N2-like manner. msu.edu However, the gem-dimethyl group can stabilize a developing positive charge on the tertiary carbon, potentially favoring an S_N1-type mechanism where the nucleophile attacks the more substituted carbon. msu.edunih.gov

The gem-dimethyl group also impacts the rate of various reactions. For instance, in the context of phosphoraziridine antineoplastic agents, derivatives of 2,2-dimethylaziridine showed higher initial alkylating activities compared to their unsubstituted analogs. nih.gov This was attributed to a shift in the reaction mechanism from S_N2 to S_N1 due to the stabilizing effect of the dimethyl groups. nih.gov However, in other contexts, such as certain ring expansion reactions, the gem-dimethyl group can reduce the rate of cyclization, possibly due to a diminished Thorpe-Ingold effect. scispace.comresearchgate.net The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that geminal substitution can favor ring-closing reactions by altering bond angles and reducing conformational freedom. msu.edu

Furthermore, the gem-dimethyl group can influence the stability and subsequent reactions of the aziridine ring. For example, in studies of N-acyl-2,2-dimethylaziridines, the presence of the dimethyl group is a key factor in the observed rearrangements to form oxazolines, amidoalcohols, and allylamides under acidic conditions. ias.ac.in In some cases, switching to a gem-dimethyl substituted compound can prevent the formation of reactive intermediates that might occur with less substituted analogs. nih.gov

The introduction of a methyl group at the 2-position of N-alkylaziridines has been found to significantly decrease the rate of termination relative to propagation in cationic ring-opening polymerization. rsc.org However, geminal substitution at this position completely inhibits polymerization, highlighting the dramatic effect of the additional methyl group. rsc.org

The following table provides a comparative overview of the influence of the gem-dimethyl group on aziridine reactivity.

Table 2: Influence of the Gem-Dimethyl Group on Aziridine Reactivity

| Property/Reaction | Unsubstituted/Mono-substituted Aziridine | 2,2-Dimethylaziridine Derivative | Rationale/Observation |

| Ring-Opening Mechanism | Predominantly S_N2-like attack at the less substituted carbon. msu.edu | Can favor S_N1-like mechanism with attack at the tertiary carbon. msu.edunih.gov | Stabilization of the tertiary carbocation by the two methyl groups. |

| Alkylation Rate (Phosphoraziridines) | Slower, linear reaction rate. nih.gov | Higher initial activity, reaching a plateau. nih.gov | Shift from S_N2 to S_N1 mechanism. nih.gov |

| Cationic Ring-Opening Polymerization | Mono-substitution reduces termination; polymerization occurs. rsc.org | Polymerization is completely inhibited. rsc.org | Significant steric hindrance from the gem-dimethyl group prevents propagation. |

| Formation of Reactive Intermediates | May form reactive intermediates via oxidation at the β-carbon. nih.gov | Can prevent the formation of reactive intermediates. nih.gov | Steric shielding and altered metabolic pathways. |

| Ring Expansion Reactions | Generally efficient. | Can have a reduced rate of cyclization. scispace.comresearchgate.net | Potential diminishment of the Thorpe-Ingold effect. scispace.comresearchgate.net |

Applications of 1 Chloro 2,2 Dimethylaziridine in Organic Synthesis

Role as a Building Block for Complex Nitrogen-Containing Molecules

Aziridines are well-established as fundamental building blocks in the synthesis of nitrogen-containing compounds due to the high reactivity of their strained ring. nih.govrsc.orgresearchgate.netresearchgate.net They serve as precursors for a wide array of more complex molecules, including other heterocycles and acyclic amines with diverse functionalities. researchgate.netresearchgate.netresearchgate.net 1-Chloro-2,2-dimethylaziridine fits within this class of useful synthetic intermediates, providing a gateway to various nitrogenous architectures.

The N-chloro bond in this compound is a key functional handle that allows for its conversion into a variety of other substituted aziridines. The compound itself can be synthesized from 2,2-dimethylaziridine (B1330147) and a chlorinating agent like N-chlorosuccinimide. thieme-connect.de Once formed, the N-Cl bond can be subjected to reactions that replace the chlorine with other functional groups, leading to a library of N-substituted 2,2-dimethylaziridine derivatives. For instance, reactions with various nucleophiles can lead to the formation of N-acyl, N-sulfonyl, or N-alkyl aziridines. This modification is crucial as the nature of the N-substituent significantly influences the aziridine's reactivity and the regioselectivity of its subsequent ring-opening reactions. researchgate.net

A series of aziridine (B145994) derivatives of urea (B33335) and thiourea (B124793) have been synthesized by reacting parent aziridines with isocyanates and isothiocyanates. nih.govresearchgate.net While not starting directly from this compound, these syntheses illustrate a common strategy for modifying the aziridine nitrogen, a transformation for which the N-chloro compound is a potential precursor.

| Precursor | Reagent | Product Type | Reference |

| 2,2-Dimethylaziridine | N-Chlorosuccinimide | This compound | thieme-connect.de |

| Aziridines | Isocyanates/Isothiocyanates | N-Acyl/Thioacyl Aziridines | nih.govresearchgate.net |

This table showcases general strategies for the synthesis and modification of the 2,2-dimethylaziridine scaffold.

The high ring strain of aziridines makes them excellent precursors for ring-opening and ring-expansion reactions, which are powerful methods for constructing larger heterocyclic systems. researchgate.netresearchgate.net The ring-opening of aziridines can be initiated by a wide range of nucleophiles and electrophiles. researchgate.netlibretexts.org In the case of this compound, activation of the ring, potentially through the N-chloro group or by converting it to another activating group, facilitates nucleophilic attack. The resulting ring-opened intermediate can then undergo intramolecular cyclization to form larger rings.

For example, aziridines are known to be precursors for imidazoles. researchgate.net One general synthetic route involves the reaction of an N-acyl-2,2-dimethylaziridine with an acidic aqueous solution, which can lead to a mixture of products including oxazolines. researchgate.net These oxazolines, in turn, can be envisioned as intermediates for imidazole (B134444) synthesis. Furthermore, the reaction of 2,2-dimethylaziridine with 2-methoxycarbonylphenyl isocyanate has been documented as a pathway to 1,3-oxazolo[2,3-b]quinazoline systems, demonstrating the utility of this aziridine scaffold in building complex, fused heterocyclic structures. semanticscholar.org While direct conversion of this compound to pyrrolidines or imidazoles is not prominently detailed in the reviewed literature, the established reactivity patterns of aziridines strongly support its potential in such transformations. researchgate.net

Synthesis of Modified Aziridine Derivatives

Reagent in Stereo- and Regioselective Transformations

The stable chirality at the nitrogen center of this compound makes it a significant substrate for studying and applying stereoselective reactions. sci-hub.sebeavon.org.uk The ability to resolve this compound into its separate enantiomers allows for their use in asymmetric synthesis, where the transfer of chirality from the starting material to the product is a key goal. beavon.org.ukacs.org

Studies on the enantiomerization barrier of this compound using techniques like enantioselective gas chromatography have provided deep insights into its configurational stability. nih.govuni-tuebingen.deresearchgate.netresearchgate.net This stability is crucial for its application in stereoselective transformations, ensuring that the chiral information is retained throughout a reaction sequence.

| Property | Value | Method | Reference |

| Inversion Energy Barrier (ΔG#gas(353 K)) | 110.5 ± 0.5 kJ mol⁻¹ | Stopped-flow MDGC | nih.gov |

| Activation Enthalpy (ΔH#gas) | 71.0 ± 3.8 kJ mol⁻¹ | Stopped-flow MDGC | nih.gov |

| Activation Entropy (ΔS#gas) | -109 ± 11 J mol⁻¹ K⁻¹ | Stopped-flow MDGC | nih.gov |

This table presents the determined activation parameters for the nitrogen inversion of this compound in the gas phase.

Regioselectivity is another critical aspect of aziridine chemistry, particularly in ring-opening reactions. The position of nucleophilic attack on the aziridine ring (at the substituted or unsubstituted carbon) is influenced by steric and electronic factors, including the nature of the substituent on the nitrogen atom. researchgate.netresearchgate.net For N-acylated 2,2-dimethylaziridines, ring-opening with phenylthiolate (PhS⁻) shows a high preference for attack at the less substituted carbon (abnormal opening). researchgate.net This predictable regioselectivity is essential for directing synthetic pathways toward a specific desired isomer, avoiding the formation of complex product mixtures. beilstein-journals.org

Exploiting its Strain for Synthetic Efficiency

Reactions involving aziridines, such as nucleophilic ring-opening, often proceed under mild conditions and with high yields because the strained ring is predisposed to break open. researchgate.netresearchgate.net The reactivity of this compound is a direct consequence of this strain. The N-Cl bond can be used to activate the ring, making it susceptible to attack by a wide range of nucleophiles. libretexts.orgacs.org This leads to the regio- and stereoselective formation of substituted amines, which are themselves valuable intermediates for more complex targets. researchgate.netresearchgate.net The efficiency of these transformations makes this compound and related compounds attractive tools for the rapid construction of molecular complexity from a simple, strained precursor. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 2,2 Dimethylaziridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.acs.org

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of 1-Chloro-2,2-dimethylaziridine in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within the molecule.

Advanced 2D NMR Techniques for Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the types and numbers of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. For this compound, with its gem-dimethyl groups and a single methylene (B1212753) group in the three-membered ring, specific 2D experiments would confirm the expected structure.

COSY (Correlation Spectroscopy): In a COSY spectrum, cross-peaks indicate scalar coupling between protons, typically over two or three bonds. For this compound, no cross-peaks would be expected as there are no vicinal protons (protons on adjacent carbons). The ¹H NMR spectrum would show two singlets: one for the two equivalent methyl groups and one for the two equivalent methylene protons of the aziridine (B145994) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The HSQC spectrum would display a cross-peak connecting the methyl proton signal to the methyl carbon signal and another cross-peak linking the ring methylene proton signal to its corresponding carbon signal. This confirms the C-H connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons. For this molecule, correlations would be observed from the methyl protons to the quaternary C2 carbon and the C3 methylene carbon. Likewise, the methylene protons would show a correlation to the C2 quaternary carbon.

These techniques, used in concert, provide a definitive map of the molecule's covalent framework. libretexts.org

Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: Exact chemical shifts (δ) are dependent on the solvent used. The values below are illustrative.

| Atom Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected 2D NMR Correlations |

|---|---|---|---|

| 2 x -CH₃ (gem-dimethyl) | Singlet | Quaternary (C2) | HSQC: Correlates to methyl carbon. HMBC: Correlates to C2 and C3. |

Dynamic NMR for Conformational Studies and Inversion Barriers.nih.govcapes.gov.bracs.orgresearchgate.netstereoelectronics.org

The aziridine ring is strained, and the nitrogen atom is pyramidal, bearing a lone pair of electrons and a chlorine atom. This pyramidal nitrogen can undergo inversion, a process where the substituents on the nitrogen rapidly flip from one side of the ring to the other, interconverting the enantiomers. This dynamic process can be studied using variable-temperature dynamic NMR (DNMR). numberanalytics.com

The energy barrier to this nitrogen inversion is significantly high due to the electronegative chlorine substituent and the strain of the three-membered ring. stereoelectronics.org The electronegative atom increases the s-character of the nitrogen lone pair, making the pyramidal ground state more stable relative to the planar transition state. Furthermore, the transition state for inversion requires the nitrogen to become planar (sp² hybridized), which would exacerbate the ring strain, further increasing the inversion barrier. stereoelectronics.org

Studies using dynamic gas chromatography and enantioselective stopped-flow multidimensional gas chromatography have been employed to quantify this barrier. nih.govresearchgate.net These experiments have provided precise thermodynamic parameters for the inversion process. In the gas phase, the activation parameters have been determined, and by using a chiral selector in the liquid phase, the barrier in a solvent environment has also been calculated. nih.gov

Table 2: Activation Parameters for Nitrogen Inversion of this compound

| Phase | ΔG‡ (353 K) | ΔH‡ | ΔS‡ | Reference |

|---|---|---|---|---|

| Gas Phase | 110.5 ± 0.5 kJ mol⁻¹ | 71.0 ± 3.8 kJ mol⁻¹ | -109 ± 11 J mol⁻¹ K⁻¹ | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting.acs.org

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the region of 2850-3000 cm⁻¹.

C-H Bending: Bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups would appear in the fingerprint region, approximately 1350-1470 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bond within the strained aziridine ring is expected to appear in the 1250-1020 cm⁻¹ region.

N-Cl Stretching: The vibration of the nitrogen-chlorine bond is a key feature. N-Cl stretches typically occur in the range of 600-800 cm⁻¹.

Ring Modes: The aziridine ring itself has characteristic ring breathing and deformation modes, though these can be complex and appear at lower frequencies.

Raman spectroscopy would be particularly useful for observing symmetric vibrations, such as the symmetric C-N stretches and the N-Cl stretch, which may be weak in the IR spectrum. biotools.us

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

|---|---|---|---|

| C-H Stretch (asymmetric & symmetric) | 2850-3000 | Strong | Medium |

| CH₂ Scissoring / CH₃ Bending | 1350-1470 | Medium | Medium |

| C-N Stretch | 1020-1250 | Medium-Strong | Medium-Weak |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis.chemguide.co.uk

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural information from its fragmentation patterns. libretexts.org

For this compound (C₄H₈NCl), the most telling feature in its mass spectrum would be the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks:

M⁺ peak: corresponding to molecules containing ³⁵Cl.

M+2 peak: corresponding to molecules containing ³⁷Cl, which is two mass units heavier.

The relative intensity of the M⁺ to the M+2 peak will be approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule or fragment. chemguide.co.uk

Common fragmentation pathways for this molecule under electron impact (EI) ionization would likely include:

Loss of a chlorine radical (•Cl): This would give a fragment ion [M - Cl]⁺.

Loss of a methyl radical (•CH₃): This would result in a fragment ion [M - CH₃]⁺.

Ring opening and fragmentation: Cleavage of the strained ring could lead to the loss of ethene (C₂H₄) or other small neutral molecules.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Notes |

|---|---|---|---|---|

| [M]⁺ | [C₄H₈NCl]⁺ | 105 | 107 | Molecular ion, showing a characteristic 3:1 isotope pattern. |

| [M - Cl]⁺ | [C₄H₈N]⁺ | 70 | - | Loss of chlorine radical. |

Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., CD, ORD).acs.orgscispace.com

Since this compound possesses a chiral nitrogen center, it can be resolved into its enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing these enantiomers. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule.

The CD spectrum of (+)-1-chloro-2,2-dimethylaziridine has been investigated. researchgate.net Experimental spectra have been compared with theoretical simulations using time-dependent density functional theory (TD-DFT). These studies analyze the electronic transitions responsible for the observed CD signals. For instance, the spectrum shows distinct Cotton effects corresponding to electronic transitions, such as the n → σ* transition involving the nitrogen lone pair and the N-Cl bond. Comparing experimental and simulated spectra helps in assigning the absolute configuration (R or S) of a given enantiomer. researchgate.net

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. anton-paar.comamherst.edu

Currently, there appears to be no published single-crystal X-ray structure for this compound in the crystallographic literature. However, the crystal structure of the related compound, (R)-(−)-1-chloro-2,2-diphenylaziridine, has been determined. stereoelectronics.org This analysis confirmed the absolute configuration and provided detailed geometric parameters for the N-chloroaziridine system in the solid state.

If suitable single crystals of this compound could be grown, an X-ray diffraction experiment would unequivocally determine:

The precise geometry of the strained aziridine ring.

The N-Cl bond length and the C-N-Cl bond angle.

The pyramidal geometry at the nitrogen atom.

The conformation and packing of the molecules within the crystal lattice.

Such data would provide a valuable benchmark for comparison with computational models and solution-state data from other spectroscopic methods.

Computational and Theoretical Investigations of 1 Chloro 2,2 Dimethylaziridine

Electronic Structure and Bonding Characterization

The electronic structure of 1-chloro-2,2-dimethylaziridine is fundamental to understanding its chemical behavior. The aziridine (B145994) ring, a three-membered heterocycle containing a nitrogen atom, is inherently strained. This strain, coupled with the electronic influence of the chlorine atom and the two methyl groups, creates a unique electronic environment.

Computational studies, often employing density functional theory (DFT), are used to model the distribution of electrons within the molecule. These calculations can reveal the nature of the chemical bonds, including the covalent bond between the nitrogen and chlorine atoms (N-Cl) and the bonds within the aziridine ring. The nitrogen atom in the this compound molecule is a stereogenic center. researchgate.net The lone pair of electrons on the nitrogen atom plays a crucial role in its reactivity and is a key feature in its electronic structure. The presence of the electron-withdrawing chlorine atom significantly influences the electron density on the nitrogen, affecting its basicity and nucleophilicity.

Conformational Analysis and Ring Strain Calculations

The three-membered ring of aziridine is subject to significant ring strain due to the deviation of its bond angles from the ideal tetrahedral or trigonal planar geometries. Computational methods allow for the calculation of this strain energy, providing a quantitative measure of the molecule's inherent instability.

Conformational analysis of this compound focuses on the different spatial arrangements the molecule can adopt, particularly concerning the orientation of the chlorine atom and the methyl groups relative to the ring. Theoretical calculations can identify the most stable conformation (the global minimum on the potential energy surface) and the energy barriers between different conformations. researchgate.net For instance, the rotation around the C-N bonds and the inversion at the nitrogen center are key conformational changes that can be modeled. A study utilizing a peak deconvolution procedure determined a theoretically calculated energy rotational barrier of 108.4 kJ mol⁻¹, which aligns well with experimental values. edpsciences.org

Table 1: Calculated and Experimental Energy Barriers for this compound

| Method | Temperature (K) | Energy Barrier (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Theoretical Calculation | - | 108.4 | edpsciences.org |

| Dynamic Gas Chromatography (DGC) | 383.15 | 104.9 | rsc.org |

| Stopped-flow MDGC (gas phase) | 353 | 110.5 ± 0.5 | nih.gov |

| Dynamic Gas Chromatography (GC) | 353 | 108 | nih.gov |

| Stopped-flow MDGC (liquid phase) | 353 | 106.0 ± 0.4 | nih.gov |

Reaction Pathway and Transition State Computations

A significant area of computational investigation for this compound is the mapping of its reaction pathways. This involves calculating the energy changes that occur as the molecule undergoes a chemical transformation, such as ring-opening or substitution reactions. By identifying the transition states—the highest energy points along the reaction coordinate—researchers can predict the feasibility and mechanism of a reaction.

Prediction of Regioselectivity and Stereoselectivity

For reactions involving nucleophilic attack on the aziridine ring, computational models can predict which of the two carbon atoms is more susceptible to attack (regioselectivity). This is often determined by analyzing the partial charges on the atoms and the energies of the possible transition states. Similarly, the stereochemical outcome of a reaction can be predicted by comparing the activation energies of pathways leading to different stereoisomers.

Elucidation of Nitrogen Inversion Barriers

A key dynamic process in this compound is nitrogen inversion, where the nitrogen atom and its substituents pass through a planar transition state. This process interconverts the two enantiomers of the molecule. researchgate.net Computational chemistry provides a powerful means to calculate the energy barrier to this inversion.

These calculations typically involve mapping the potential energy surface as the pyramidal geometry at the nitrogen atom flattens and inverts. The energy difference between the pyramidal ground state and the planar transition state corresponds to the inversion barrier. These theoretical predictions can be compared with experimental values obtained from techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy or dynamic gas chromatography. edpsciences.orgnih.gov Experimental studies using stopped-flow multidimensional gas chromatography have determined the activation parameters for nitrogen inversion in both the gas and liquid phases. nih.gov In the gas phase, the Gibbs free energy of activation at 353 K was found to be 110.5 ± 0.5 kJ mol⁻¹. nih.gov

Table 2: Activation Parameters for Nitrogen Inversion of this compound

| Phase | ΔG# (353 K) (kJ mol⁻¹) | ΔH# (kJ mol⁻¹) | ΔS# (J mol⁻¹ K⁻¹) | Reference |

|---|---|---|---|---|

| Gas | 110.5 ± 0.5 | 71.0 ± 3.8 | -109 ± 11 | nih.gov |

| Liquid | 106.0 ± 0.4 | 68.3 ± 1.4 | -106 ± 3.0 | nih.gov |

Spectroscopic Property Predictions (e.g., NMR, IR, CD)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be used to interpret experimental spectra. For this compound, this includes:

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei and the coupling constants between them. nmrdb.org These predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. researchgate.net

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption bands in an infrared (IR) spectrum. This allows for the identification of characteristic functional groups and the confirmation of the molecule's structure.

Circular Dichroism (CD) Spectroscopy: For this chiral molecule, time-dependent density functional theory (TD-DFT) can be used to simulate its CD spectrum. researchgate.net This is particularly useful for determining the absolute configuration of the enantiomers by comparing the calculated spectrum with the experimental one. TD-DFT computations have been performed to simulate the CD spectra of (+)-1-chloro-2,2-dimethylaziridine. researchgate.net

Solvent Effects and Catalytic Mechanisms: Computational Modeling

The properties and reactivity of this compound can be significantly influenced by its environment, such as the solvent in which a reaction is carried out. ucsb.edunumberanalytics.com Computational models can account for solvent effects in several ways. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models include a number of individual solvent molecules in the calculation. ucsb.edu These models can predict how the solvent stabilizes or destabilizes the reactants, products, and transition states, thereby affecting reaction rates and equilibria. numberanalytics.com

Furthermore, if a reaction involving this compound is catalyzed, computational modeling can be employed to elucidate the catalytic mechanism. This involves modeling the interaction of the substrate with the catalyst and calculating the energy profile of the catalyzed reaction pathway. This can reveal the role of the catalyst in lowering the activation energy and explain its efficiency and selectivity. The use of machine learning potentials (MLPs) is an emerging approach to model solvent effects with greater efficiency than traditional quantum methods. springernature.com

Future Perspectives and Emerging Research Directions

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional syntheses of aziridines, such as the Wenker synthesis from amino alcohols, often involve harsh reagents like sulfuric acid and generate significant waste, posing environmental concerns. rsc.org Future research is increasingly focused on developing greener and more sustainable pathways to 1-chloro-2,2-dimethylaziridine and related compounds.

Key research directions include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic methods can significantly improve atom economy and reduce waste. The use of solid acid catalysts, for instance, has been explored as an alternative to corrosive mineral acids in related syntheses, which simplifies product purification and allows for catalyst recycling. google.com The development of heterogeneous catalysts, such as zinc oxide nanoparticles, for the synthesis of other nitrogen-containing heterocycles in environmentally benign solvents like water or ethanol (B145695), provides a blueprint for future work on aziridines. rsc.orgmdpi.com

Alternative Reagents and Feedstocks: Research into replacing hazardous reagents is crucial. For example, exploring enzymatic routes for aziridination could offer a highly selective and environmentally friendly alternative. nih.gov While not yet applied to this compound specifically, the principles of using enzymes to create the aziridine (B145994) ring under mild conditions are a promising area of investigation.

Process Intensification: The adoption of continuous flow chemistry offers a safer and more efficient alternative to batch processing for handling potentially hazardous intermediates. enamine.net Flow reactors can improve heat transfer, control reaction times precisely, and minimize the volume of hazardous materials at any given moment, which would be advantageous for the synthesis of reactive compounds like N-chloroaziridines.

Integration into Advanced Materials or Supramolecular Chemistry

The application of this compound in materials science is a largely untapped field. Aziridines, in general, are precursors to polyethylenimines (PEI), a class of polymers with wide-ranging applications. rsc.org The specific substitution pattern of this compound could lead to polymers with unique properties.

Potential avenues for exploration include:

Specialty Polymers: Ring-opening polymerization of this compound could yield novel polymers. The gem-dimethyl group would impart specific steric and conformational constraints to the polymer backbone, potentially influencing properties like solubility, thermal stability, and material morphology. The fate of the chlorine atom during polymerization would also dictate the final polymer structure and functionality.

Functional Coatings and Nanomaterials: PEI and its derivatives are used in gene-transfection, antimicrobial coatings, and CO2 capture. rsc.org Polymers derived from this compound could be investigated for similar or enhanced functionalities, with some aziridine copolymers showing potential for the development of "smart" nanomaterials. rsc.org

Supramolecular Assemblies: The ability of aziridines to form inclusion complexes with host molecules like cyclodextrins has been demonstrated. sci-hub.se This principle could be extended to construct more complex supramolecular structures, such as rotaxanes or catenanes, where the aziridine unit acts as a key component. The chirality and reactivity of the molecule could be used to control the assembly and properties of these advanced architectures.

Unexplored Reactivity Manifolds and Mechanistic Puzzles

While the thermal interconversion of its enantiomers is well-documented, the full scope of reactivity for this compound remains to be explored. researchgate.net The presence of a reactive N-Cl bond, a strained three-membered ring, and a stereogenic center creates a rich playground for discovering new chemical transformations.

Future research could address the following:

Radical Reactions: The N-Cl bond is a potential precursor for nitrogen-centered radicals. Exploring the photolytic or transition-metal-catalyzed homolytic cleavage of this bond could open up new pathways for radical-mediated C-N bond formation or other radical cascade reactions.

Ring-Opening Chemistry: The ring-opening reactions of N-acyl and N-sulfonyl aziridines are well-known. acs.org A systematic study of the nucleophilic ring-opening of this compound under various conditions (acidic, basic, Lewis acidic) could reveal regioselective preferences and lead to the synthesis of valuable functionalized amine derivatives.

Mechanistic Probes: The molecule can be used as a mechanistic probe to study enzymatic reactions. For example, recent studies have used in silico methods and mechanistic probes to understand how certain enzymes install the aziridine ring, showing that an iron(IV)-oxo species initiates the ring closure. nih.gov

Computational Studies: Deeper computational analysis of the transition states for its reactions can help solve mechanistic puzzles. researchgate.net Understanding how catalysts interact with the enantiomers to lower the activation barrier for desired transformations could accelerate the development of new asymmetric methods. researchgate.net

Challenges and Opportunities in Scaling Up Academic Discoveries

Translating laboratory-scale syntheses into viable industrial processes presents a distinct set of challenges and opportunities. For this compound, these are amplified by the inherent reactivity and potential toxicity of the aziridine ring. rsc.org

Challenges:

Safety and Handling: Aziridines are known to be toxic, and N-chloro compounds can be unstable. Handling these materials on a large scale requires strict safety protocols and specialized equipment to manage risks associated with toxicity and thermal instability. labmanager.com

Process Robustness: Reactions that work well on a gram scale may face issues like poor heat transfer, mixing inefficiencies, and difficult purification when scaled up. reddit.com For example, industrial processes for aziridines have been halted due to reactor corrosion and waste disposal problems. rsc.org

Opportunities:

Development of Robust Catalytic Systems: Overcoming the challenges of scale-up often relies on catalysis. A highly active and selective catalyst can reduce the required reaction temperature, minimize side products, and simplify purification, making the entire process safer and more economical. acsgcipr.org

Continuous Manufacturing: As mentioned, shifting from batch to continuous flow processing can mitigate many safety and scale-up issues. enamine.net This approach is particularly well-suited for high-energy or hazardous reactions.

Green Chemistry Implementation: The push for sustainable manufacturing provides a strong incentive to redesign the synthesis of this compound from the ground up, focusing on atom economy, renewable resources, and waste minimization. mobt3ath.com A successful green synthesis at the academic level would present a significant opportunity for commercial-scale production.

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for determining enantiomeric purity of 1-chloro-2,2-dimethylaziridine, and how are they validated?

- Methodology : Use chiral gas chromatography (GC) columns to separate enantiomers, followed by peak deconvolution (e.g., Gaussian or exponentially modified Gaussian functions) to quantify enantiomer ratios. Validation involves comparing results with published kinetic data or using racemic standards. For example, computer-assisted deconvolution of chromatograms achieved ±5% accuracy compared to classical kinetic methods .

Q. How can researchers confirm the structural identity of this compound derivatives?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy to assess stereochemistry (e.g., activation energy for inversion ) with chiroptical methods like circular dichroism (CD). Experimental CD spectra should align with time-dependent density functional theory (TD-DFT) simulations, adjusting for blueshifts (e.g., 0.67 eV for GGA functionals) to match observed transitions .

Advanced Research Questions

Q. How can on-flow gas chromatography be optimized to determine enantiomerization energy barriers?

- Methodology : Employ a three-column GC system:

Separate enantiomers on a chiral column at low temperature (60°C) to suppress interconversion.

Transfer enantiomers to an achiral column at elevated temperatures to induce interconversion under controlled flow.

Re-separate interconverted species on a second chiral column. Calculate energy barriers using peak area ratios and interconversion times. This method achieved ±7% accuracy compared to literature values .

Q. What factors explain discrepancies in activation energy (ΔE) values between GC and NMR studies?

- Methodology : Differences arise from solvent effects (e.g., ΔE decreases in methanol vs. non-polar solvents) and temperature regimes. NMR measures inversion kinetics in solution, while GC-based methods reflect gas-phase interconversion. Cross-validate by repeating GC experiments in solvent-mimicking stationary phases .

Q. How should computational models be validated against experimental chiroptical data?

- Methodology : Adjust TD-DFT simulations (e.g., SAOP functionals) to account for solvent-induced spectral shifts. For this compound, a 0.52 eV blueshift aligned simulated CD spectra with experimental data. Validate by comparing rotatory strengths of key transitions .

Q. What integrated strategies address contradictions in antimicrobial activity data between Gram-positive and Gram-negative bacteria?

- Methodology : Pair in vitro antimicrobial assays with molecular docking to DNA gyrase. For example, derivatives showing Gram-positive specificity may exhibit poor permeability through Gram-negative outer membranes. Use molecular dynamics to assess efflux pump interactions or membrane permeability .

Q. What are the advantages of computer-assisted peak deconvolution in enantiomerization studies?

- Methodology : Enables precise quantification of overlapping peaks in dynamic GC. Gaussian deconvolution reduces errors in rate constant calculations to <5%, while exponentially modified Gaussian (EMG) functions improve resolution for asymmetric peaks. Compare results with literature barriers (e.g., 10.0 kcal/mol via NMR) to assess accuracy .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.